molecular formula C21H23NO3 B1431671 2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole CAS No. 1414029-54-1

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole

Cat. No.: B1431671
CAS No.: 1414029-54-1
M. Wt: 337.4 g/mol
InChI Key: UXZHTBCTIGKBDG-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole is an organic compound that features a pyrrole ring substituted with two methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole typically involves the reaction of 4-methoxybenzyl chloride with pyrrole in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler pyrrole derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Pyrrole derivatives with reduced methoxy groups.

    Substitution: Pyrrole derivatives with substituted functional groups.

Scientific Research Applications

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole involves its interaction with specific molecular targets and pathways. The methoxybenzyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: A simpler compound with a single methoxybenzyl group.

    4-Methoxybenzaldehyde: An oxidized form of 4-methoxybenzyl alcohol.

    4-Methoxybenzoic acid: A further oxidized derivative of 4-methoxybenzyl alcohol.

Uniqueness

2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole is unique due to the presence of two methoxybenzyl groups attached to a pyrrole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxymethyl]-1-[(4-methoxyphenyl)methyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-23-20-9-5-17(6-10-20)14-22-13-3-4-19(22)16-25-15-18-7-11-21(24-2)12-8-18/h3-13H,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZHTBCTIGKBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C2COCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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